molecular formula C23H26N4O4S B11267235 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B11267235
M. Wt: 454.5 g/mol
InChI Key: CQZORZFTABJTKW-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the ethoxybenzenesulfonyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Formation of Pyrimidine Ring: This can be synthesized through a Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Functional Groups: The ethoxybenzenesulfonyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves:

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C23H26N4O4S/c1-3-31-20-8-10-21(11-9-20)32(28,29)27-14-12-26(13-15-27)23-16-22(24-17-25-23)18-4-6-19(30-2)7-5-18/h4-11,16-17H,3,12-15H2,1-2H3

InChI Key

CQZORZFTABJTKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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